molecular formula C11H14N2O2 B010729 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 101953-61-1

1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B010729
M. Wt: 206.24 g/mol
InChI Key: HRNPRTVOKYBKGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one and related compounds involves intricate chemical reactions. For instance, a study describes the synthesis of related benzimidazole derivatives through the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, leading to products characterized by UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography (Ünver et al., 2009).

Molecular Structure Analysis

The crystal structure and molecular analysis are critical for understanding the compound's properties. Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a related compound, was studied using single-crystal X-ray diffraction, revealing insights into its crystalline structure and the role of hydrogen bonds in its stability (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives showcase their reactivity and potential for creating diverse chemical structures. For instance, novel 1H-benzo[d]imidazole derivatives were synthesized, demonstrating the compound's versatility and the intricate reactions it can undergo (Jadhav et al., 2008).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives provided insights into their physical characteristics, contributing to a better understanding of their potential uses (Ghichi et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for the application of benzimidazole derivatives. Research into novel 1-[(1-ethoxymethylene)amino]imidazol-5(4H)-ones from α-aminocarboxylic acid hydrazides showcases the chemical properties and potential reactions these compounds can undergo (Kudelko et al., 2013).

Scientific Research Applications

Anticancer Therapy

  • Field : Medicinal Chemistry
  • Application : Imidazole derivatives are used as effective epidermal growth factor receptor inhibitors, which are crucial for anticancer therapy .
  • Method : A series of compounds were designed and synthesized using Fragment-Based Drug Design (FBDD) efforts. The compounds were then characterized using 1HNMR, 13CNMR, HRMS, and mass spectrum analyses .
  • Results : The compounds showed significant anticancer activity against human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2). Notably, compound 30a emerged as the most promising compound, displaying potent cytotoxicity .

Optoelectronic Properties

  • Field : Chemistry
  • Application : Imidazole derivatives are used to investigate the influence of different imidazole derived moieties on the optoelectronic properties of the compounds .
  • Method : Different imidazole derived moieties with different electron-withdrawing abilities were grafted onto the 2-, 7- and 12-positions of a triazatruxene (TAT) core .
  • Results : The compounds were characterized for their thermal, photophysical, and electrochemical properties. The doped device of 2,7,12-TPI-TAT exhibited the best device performances .

Optoelectronic Properties

  • Field : Chemistry
  • Application : Different imidazole derived moieties with different electron-withdrawing abilities were grafted onto the 2-, 7- and 12-positions of a triazatruxene (TAT) core to investigate the influence on the optoelectronic properties of the compounds .
  • Method : A combination of thermal, photophysical, and electrochemical characterization studies of these compounds was conducted .
  • Results : The doped device of 2,7,12-TPI-TAT exhibited the best device performances, while the nondoped device of 2,7,12-TBI-TAT showed the best device performances .

Proton Conductive Properties

  • Field : Chemistry
  • Application : Two imidazole multicarboxylate-based MOFs were synthesized for proton conduction research .
  • Method : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was selected to build up more structurally stable MOFs .
  • Results : Both MOFs demonstrated temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .

Safety And Hazards

Like all chemicals, imidazoles should be handled with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled. Always refer to the Material Safety Data Sheet (MSDS) for the specific imidazole compound you are working with for detailed safety and handling instructions4.


Future Directions

Imidazoles and their derivatives have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. They are part of the core structure of important bioactive compounds and drugs, including antifungal medications and proton pump inhibitors. Future research in this area is likely to continue exploring the potential of imidazoles in drug discovery and development5.


Please note that this is a general overview and may not apply directly to “1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one”. For specific information about this compound, further research would be necessary.


properties

IUPAC Name

3-(2-ethoxyethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-8-7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPRTVOKYBKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545251
Record name 1-(2-Ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

101953-61-1
Record name 1-(2-Ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101953611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ETHOXYETHYL)-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3893H7DUM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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